CLOXACILLIN SODIUM MONOHYDRATE CLOXACILLIN SODIUM MONOHYDRATE Cloxacillin Sodium is the sodium salt of cloxaclliin, a semisynthetic beta-lactamase resistant penicillin antibiotic with antibacterial activity. Cloxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis.
A semi-synthetic antibiotic that is a chlorinated derivative of OXACILLIN.
Brand Name: Vulcanchem
CAS No.: 7081-44-9
VCID: VC20745470
InChI: InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/t13-,14+,17-;;/m1../s1
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Molecular Formula: C19H20ClN3NaO6S
Molecular Weight: 476.9 g/mol

CLOXACILLIN SODIUM MONOHYDRATE

CAS No.: 7081-44-9

Cat. No.: VC20745470

Molecular Formula: C19H20ClN3NaO6S

Molecular Weight: 476.9 g/mol

* For research use only. Not for human or veterinary use.

CLOXACILLIN SODIUM MONOHYDRATE - 7081-44-9

Specification

Description Cloxacillin Sodium is the sodium salt of cloxaclliin, a semisynthetic beta-lactamase resistant penicillin antibiotic with antibacterial activity. Cloxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis.
A semi-synthetic antibiotic that is a chlorinated derivative of OXACILLIN.
CAS No. 7081-44-9
Molecular Formula C19H20ClN3NaO6S
Molecular Weight 476.9 g/mol
IUPAC Name (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/t13-,14+,17-;;/m1../s1
Standard InChI Key KNNWTOJBVOKDPC-VICXVTCVSA-N
Isomeric SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]

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